molecular formula C21H25FN4OS B2750942 2-((4-fluorophenyl)thio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide CAS No. 2034371-88-3

2-((4-fluorophenyl)thio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

Cat. No. B2750942
M. Wt: 400.52
InChI Key: VABUOHZFNHLPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorophenyl)thio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H25FN4OS and its molecular weight is 400.52. The purity is usually 95%.
BenchChem offers high-quality 2-((4-fluorophenyl)thio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-fluorophenyl)thio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the potential of fluoro-substituted compounds in cancer treatment. For instance, novel fluoro-substituted benzo[b]pyran compounds have shown anti-lung cancer activity. These compounds exhibit anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, highlighting their potential in cancer therapeutics (Hammam et al., 2005).

Antimicrobial Activity

Spiro-piperidin-4-ones, derived from isatin and alpha-amino acids, have been identified as potent in vitro and in vivo inhibitors against Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents. One compound in particular was found to be significantly more potent than standard treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).

Neuroleptic Activity

Certain derivatives with a p-fluorobutyrophenone chain have exhibited both analgesic and neuroleptic activities, indicating their potential use in treating conditions requiring both pain management and neuroleptic intervention. The compounds showed a good combination of these activities, especially with a 3-methyl substituent on the piperidine ring (Iorio et al., 1987).

Gastroprotective Activity

Compounds with heteroaromatic rings, such as furfurylthio and furfurylsulfinyl acetamide derivatives, have been synthesized and evaluated for their histamine H2 receptor antagonistic activity. These compounds demonstrated potent gastroprotective action, indicating their utility in treating gastrointestinal disorders (Hirakawa et al., 1998).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4OS/c22-16-5-7-18(8-6-16)28-14-21(27)23-17-9-11-26(12-10-17)20-13-15-3-1-2-4-19(15)24-25-20/h5-8,13,17H,1-4,9-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABUOHZFNHLPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

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